molecular formula C25H22Br2N2O5S B11690462 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B11690462
M. Wt: 622.3 g/mol
InChI Key: BFILQUMBUFIGSW-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound that features multiple functional groups, including bromine atoms, a carbonyl group, an amide linkage, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:

    Formation of the Amide Linkage: This step involves the reaction of 4-bromobenzoyl chloride with 3-aminophenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Sulfonylation: The introduction of the sulfonyl group can be achieved by reacting the intermediate product with piperidine-1-sulfonyl chloride in the presence of a base such as pyridine. This reaction is typically conducted at room temperature.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The amide linkage can be oxidized under strong oxidative conditions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Products with different substituents replacing the bromine atoms.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)carbonyl]amino}phenyl 4-chloro-3-(piperidin-1-ylsulfonyl)benzoate
  • 3-{[(4-Fluorophenyl)carbonyl]amino}phenyl 4-fluoro-3-(piperidin-1-ylsulfonyl)benzoate

Uniqueness

Compared to similar compounds, 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine atoms can participate in specific halogen bonding interactions, affecting the compound’s biological activity and chemical properties.

Properties

Molecular Formula

C25H22Br2N2O5S

Molecular Weight

622.3 g/mol

IUPAC Name

[3-[(4-bromobenzoyl)amino]phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C25H22Br2N2O5S/c26-19-10-7-17(8-11-19)24(30)28-20-5-4-6-21(16-20)34-25(31)18-9-12-22(27)23(15-18)35(32,33)29-13-2-1-3-14-29/h4-12,15-16H,1-3,13-14H2,(H,28,30)

InChI Key

BFILQUMBUFIGSW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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